Glycidyl propargyl ether

Übersicht

Beschreibung

Chemical Structure and Synthesis

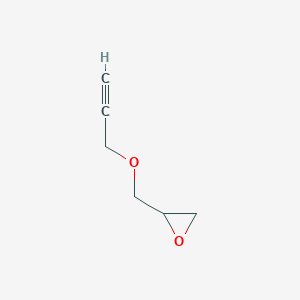

Glycidyl propargyl ether (GPE), with the molecular formula C₆H₈O₂, is an epoxide-containing compound featuring both an epoxy ring and a terminal alkyne (propargyl) group. Its synthesis typically involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a strong base, such as NaOH in a dimethyl sulfoxide (DMSO) suspension, yielding up to 80% under optimized conditions . The compound’s structure is confirmed via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR), with distinct signals for the epoxide protons (δ ~2.7–3.4 ppm) and alkyne C≡C stretch (~2120 cm⁻¹) .

Physical and Chemical Properties

GPE is a colorless to pale yellow liquid with a boiling point of 95°C (at 45 mmHg) and a density of 1.040 g/mL at 20°C. Its refractive index (n20/D) is 1.448, and it exhibits moderate stability under basic conditions, though the epoxy ring is susceptible to hydrolysis over time . The compound’s reactivity is driven by two functional groups: the epoxide (for nucleophilic addition) and the alkyne (for click chemistry, e.g., Cu-catalyzed azide-alkyne cycloaddition, CuAAC) .

Applications

GPE is widely used in polymer science for synthesizing functionalized polyethers, biomedical materials, and chromatographic resins. Its alkyne group enables post-polymerization modifications, such as grafting biomolecules or creating affinity matrices for phosphopeptide enrichment . In glycobiology, GPE-derivatized carriers like hydroxyethyl starch (HES) facilitate multivalent glycan presentations for lectin detection assays .

Vorbereitungsmethoden

Glycidyl propargyl ether can be synthesized from propargyl alcohol and epichlorohydrin in the presence of bases. One of the most efficient methods involves using a superbasic suspension of sodium hydroxide and dimethyl sulfoxide. The reaction typically proceeds at temperatures between 20-35°C for about 4 hours, resulting in an 80% yield . The reaction conditions are as follows:

Analyse Chemischer Reaktionen

Glycidyl propargyl ether undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: Depending on the reaction, products can include carbonyl compounds, alkanes, alkenes, and substituted epoxides.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Glycidyl Propargyl Ether in Polymerization:

GPgE is primarily utilized in the synthesis of functional polymers through various polymerization techniques. Notably, it can undergo anionic ring-opening copolymerization with ethylene oxide to produce poly(ethylene glycol) (PEG) derivatives with alkyne functionalities. This process enables the creation of clickable PEGs that can be used as scaffolds in biomedical applications, allowing for further modifications via click chemistry .

Case Study: Clickable PEG Synthesis

- Method: Anionic ring-opening copolymerization.

- Outcome: Production of PEG-co-GPgE with defined molecular weights (3000–9500 g/mol) and polydispersity indices (PDI) ranging from 1.18 to 1.60.

- Applications: These polymers serve as universal scaffolds for glycopolymers, enhancing their utility in drug delivery systems and tissue engineering .

Electrolyte Materials for Batteries

Solid Polymer Electrolytes:

Recent studies have highlighted the potential of GPgE-based polymers as solid polymer electrolytes for lithium batteries. The synthesis of solvent-free brush polymer electrolytes utilizing GPgE has shown promising results in terms of ionic conductivity and electrochemical stability, making them suitable for next-generation battery technologies .

Key Findings:

- Performance: The GPgE-based solid electrolytes exhibit enhanced ionic conductivity compared to traditional liquid electrolytes.

- Advantages: Their solid-state nature reduces leakage risks and enhances safety profiles in battery applications.

Synthesis of Functionalized Polymers

Diverse Functionalization:

GPgE serves as a precursor for creating various functionalized polymers, such as propargyl-functional poly(carbonates) and hyperbranched polyglycerols. These materials are valuable in applications ranging from drug delivery systems to advanced coatings due to their enhanced mechanical properties and chemical resistance .

Table 1: Applications of this compound in Polymer Synthesis

| Application Area | Description | Key Benefits |

|---|---|---|

| Biomedical Engineering | Synthesis of clickable PEGs | Customizable drug delivery systems |

| Battery Technology | Solid polymer electrolytes for lithium batteries | Enhanced safety and ionic conductivity |

| Advanced Coatings | Functionalized poly(carbonates) | Improved durability and chemical resistance |

| Hyperbranched Polymers | Synthesis of hyperbranched polyglycerols | Versatile applications in pharmaceuticals |

Epoxy Resin Formulations

Chemical Resistance and Durability:

GPgE is also employed in the formulation of epoxy resins, providing enhanced mechanical properties and chemical resistance. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh conditions .

Application Insights:

- Use Case: Incorporation into epoxy formulations improves adhesion properties and thermal stability.

- Market Relevance: These resins find applications in automotive, aerospace, and construction sectors.

Wirkmechanismus

The mechanism of action of glycidyl propargyl ether involves its highly reactive epoxide and alkyne groups. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The alkyne group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition, to form triazoles . These reactions enable the compound to be used in the synthesis of complex molecules and polymers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Glycidyl Ethers

Allyl Glycidyl Ether (AGE)

Key Differences

- Functionalization Potential: GPE’s alkyne group allows precise post-synthetic modifications (e.g., grafting sugars, peptides), whereas AGE’s allyl group is restricted to thiol-ene coupling .

- Stability : Both epoxides hydrolyze under basic conditions, but AGE’s epoxy ring opens faster, limiting reaction windows (<8 h) for polysaccharide modifications .

- Biomedical Utility : GPE-based polymers are preferred for targeted drug delivery and phosphopeptide enrichment due to their click-compatibility , while AGE copolymers (e.g., with lactide) face challenges in maintaining functional group density during polymerization .

Benzyl Glycidyl Ether (BGE) and Methyl Glycidyl Ether (MGE)

Key Differences

- Versatility: BGE and MGE lack non-epoxide reactivity, limiting their utility in multi-step syntheses. GPE’s alkyne provides a second reaction site for advanced functionalization .

- Industrial Use : BGE/MGE are cost-effective for bulk epoxy resins , while GPE is niche, used in high-value biomedical and analytical applications .

Propargyl Alcohol Derivatives

For example, GPE-modified polymers enable dual functionality—epoxy-derived mechanical stability and alkyne-enabled bio-conjugation—unachievable with propargyl alcohol alone .

Research Findings and Data Tables

Table 1: Kinetic Comparison of Epoxide Hydrolysis

| Compound | Half-Life (Basic Conditions, 60°C) | % Epoxide Consumed (8 h) | Reference |

|---|---|---|---|

| This compound | ~7–8 h | ~90% | |

| Allyl Glycidyl Ether | ~1.5 h | >95% |

Biologische Aktivität

Glycidyl propargyl ether (GPE), a compound characterized by its unique alkyne functional group, has garnered attention in various fields including materials science and medicinal chemistry. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and potential applications in drug delivery systems.

- Molecular Formula : CHO

- Molecular Weight : 112.13 g/mol

- CAS Number : 18180-30-8

This compound is an epoxide that can undergo various chemical reactions, making it a versatile building block for synthesizing polymers and hybrid materials.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oligomers derived from GPE. A notable study synthesized a library of 54 discrete oligomers through the living ring-opening polymerization of GPE. The antibacterial activities were evaluated against Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis), representing Gram-negative and Gram-positive bacteria, respectively.

Findings:

- Minimum Inhibitory Concentration (MIC) values for cationic side chain oligomers against E. coli ranged from 64 μM to less than 2 μM.

- Neutral oligomers exhibited high MIC values (>128 μM), indicating lower antibacterial efficacy.

- The relationship between oligomer length and antibacterial activity was significant; for instance:

- Oligomers with aliphatic guanidinium side chains showed decreased MIC with increasing degrees of polymerization.

- Conversely, phenyl amidinium side chains demonstrated an increase in efficacy with specific chain lengths.

Cytotoxicity Studies

The cytotoxic effects of GPE-derived oligomers were also assessed using HeLa cells (human cervical cancer cells). The results indicated a complex relationship between oligomer length and cytotoxicity:

- Oligomers with longer chains (DP ≥ 7) exhibited increased cytotoxicity, suggesting that while they are effective as antibacterial agents, they may pose risks to mammalian cells at higher concentrations.

- Optimal balance was found at DP = 7, where antibacterial potency was maximized while maintaining lower toxicity levels.

Table of Biological Activity Findings

| Oligomer Type | MIC (μM) | Cytotoxicity (HeLa Cells) | Optimal DP |

|---|---|---|---|

| Aliphatic Guanidinium | <2 | High | 7 |

| Benzyl Trimethylammonium | Variable | Moderate | 6 |

| Neutral PEG Functionalized | >128 | Low | N/A |

| Phenyl Amidinium | Variable | High | 4 |

Case Studies

- Antibacterial Oligomers : A study demonstrated that cationic oligomers derived from GPE exhibited significant antibacterial activity against both E. coli and B. subtilis. The findings suggested that the structural modifications in the side chains could enhance the interactions with bacterial membranes, leading to increased efficacy.

- Thiol-yne Hybrid Materials : Research involving the synthesis of hybrid materials using GPE indicated improved thermomechanical properties due to the incorporation of propargyl groups. These materials were evaluated for their potential in biomedical applications, showcasing good biocompatibility and mechanical strength.

Q & A

Basic Research Questions

Q. How is GPE synthesized and characterized in polymer chemistry?

GPE is synthesized via epoxide-alcohol reactions under basic aqueous conditions. A common protocol involves reacting hydroxyl-containing polymers (e.g., hydroxyethyl starch) with GPE in 0.1–0.75 M NaOH at 35–60°C, with stepwise additions to maximize substitution . Characterization employs ¹H NMR (e.g., propargyl proton signals at δ 4.27 ppm) and IR spectroscopy (alkyne stretch at 2113 cm⁻¹) to confirm covalent attachment and quantify the degree of substitution (DS) . For polymerization, GPE undergoes ring-opening polymerization (ROP) to generate alkyne-functionalized oligomers, monitored by kinetic studies of epoxide consumption .

Q. What are standard protocols for functionalizing polysaccharides with GPE?

Functionalization involves dissolving polysaccharides (e.g., carboxymethylcellulose or xyloglucan) in basic aqueous media (0.1 M NaOH) and reacting with GPE at 35–60°C for 24–48 hours. Key parameters include:

- NaOH concentration : Lower concentrations (0.1 M) reduce hydrolysis, enabling higher DS (e.g., DS = 0.65 for hydroxyethyl starch) .

- Reaction time : Extended durations (up to 48 hours) improve grafting efficiency but risk epoxide hydrolysis .

- Purification : Precipitation in 2-propanol and ultrafiltration (5 kDa cutoff) remove unreacted GPE .

Advanced Research Questions

Q. How can competing hydrolysis of GPE be mitigated during functionalization?

Hydrolysis of the epoxide ring is a major side reaction, quantified via ¹H NMR by tracking residual epoxide signals (e.g., δ 2.78–3.35 ppm). Strategies include:

- Reducing NaOH concentration : Hydrolysis half-life increases from 1.5 hours (0.75 M NaOH) to >8 hours (0.1 M NaOH) .

- Stepwise reagent addition : Adding GPE in two batches (e.g., 16.70 mmol × 2) improves grafting yield by 20–30% .

- Temperature control : Reactions at 35°C slow hydrolysis compared to 60°C .

Q. How are thermoresponsive materials designed using GPE-modified elastin-like polypeptides (ELPs)?

ELPs are functionalized via thioalkylation:

- Procedure : ELPs dissolved in AcOH/HFIP (9:1) react with excess GPE (10 equiv. per methionine residue) under argon for 48 hours.

- Purification : Centrifugal filtration (3 kDa cutoff) removes unreacted GPE, confirmed by ¹H NMR (disappearance of methionine SCH₃ signals at δ 2.9–3.06 ppm) .

- Applications : GPE-ELPs exhibit tunable lower critical solution temperatures (LCST) for drug delivery or tissue engineering .

Q. What analytical challenges arise in quantifying GPE substitution degrees?

Key challenges include:

- Signal overlap in ¹H NMR : Anomeric protons (δ 5.5 ppm) and propargyl protons (δ 4.27 ppm) require careful integration .

- Hydrolysis byproducts : Glycerol derivatives (δ 3.5–3.7 ppm) complicate DS calculations; Raman spectroscopy (1640 cm⁻¹ for alkynes) validates covalent grafting .

- Mass spectrometry : MALDI-TOF-MS detects glycan-BSA conjugates (e.g., ∆MW = 200–400 Da per GPE unit) but requires high purity .

Q. How is GPE applied in solid polymer electrolytes for lithium-sulfur batteries?

GPE-based electrolytes are synthesized via click chemistry:

- Crosslinking : Cu⁺-catalyzed azide-alkyne cycloaddition (CuAAC) creates triazole-linked networks with ionic conductivity >10⁻⁴ S/cm .

- Stability : Poly(glycidyl propargyl ether) electrolytes exhibit thermal stability up to 200°C and compatibility with lithium anodes .

- Performance : Enhanced Li⁺ transport is achieved by tuning DS and backbone flexibility .

Q. Methodological Notes

- Avoiding hydrolysis : Pre-dry reagents and use degassed solvents for thiol- or CuAAC-based reactions .

- DS optimization : Adjust molar ratios (e.g., GPE:OH⁻ = 3:1) and monitor reaction progress via inline NMR .

- Safety : Handle GPE in fume hoods due to flammability and toxicity; avoid contact with skin/eyes .

Eigenschaften

IUPAC Name |

2-(prop-2-ynoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-2-3-7-4-6-5-8-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFZCLMMUNCHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18180-30-8 | |

| Record name | 18180-30-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl Propargyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.